molecular formula C20H12N4O2 B3034769 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile CAS No. 220125-80-4

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B3034769
CAS No.: 220125-80-4
M. Wt: 340.3 g/mol
InChI Key: AKKYIYHBZRIQEI-UHFFFAOYSA-N
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Description

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of amino, nitrophenyl, and phenyl groups attached to a benzene ring, along with two cyano groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step reactions. One common method is the nucleophilic substitution reaction, where chlorine atoms of 1,3,5-triazine are substituted with various 2-amino-4-(substituted phenyl)thiazole and different aliphatic or aromatic amines . Another method involves the use of recyclable PEG-400 and glycerol as solvents, which are environmentally friendly and allow for high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, compounds containing thiazole rings can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific mechanism depends on the functional groups present and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-4-(3-nitrophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c21-11-18-16(13-5-2-1-3-6-13)10-17(19(12-22)20(18)23)14-7-4-8-15(9-14)24(25)26/h1-10H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYIYHBZRIQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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